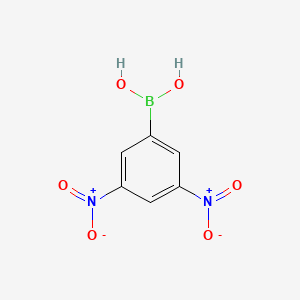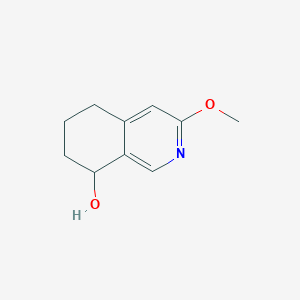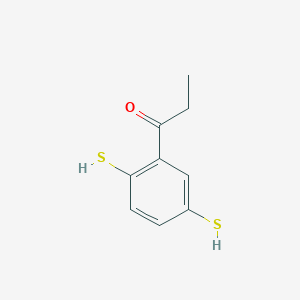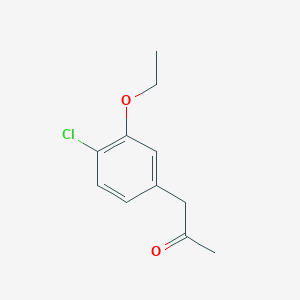
3,5-Dinitrophenyl boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dinitrophenyl boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a 3,5-dinitrophenyl ring. This compound is notable for its applications in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including 3,5-dinitrophenyl boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production of boronic acids often involves the use of borate esters, which are derived from the dehydration of boric acid with alcohols. The process is optimized to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dinitrophenyl boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the Suzuki–Miyaura coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Palladium catalysts are commonly used in the Suzuki–Miyaura coupling reaction, along with bases like potassium carbonate.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amino derivatives of the original compound.
Substitution: Various biaryl compounds formed through the Suzuki–Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
3,5-Dinitrophenyl boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,5-dinitrophenyl boronic acid primarily involves its role as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions and applications. In the Suzuki–Miyaura coupling reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Diaminophenyl boronic acid: Similar structure but with amino groups instead of nitro groups.
3-Methoxycarbonyl-5-nitrophenyl boronic acid: Contains a methoxycarbonyl group in addition to the nitro groups.
4-Formylphenyl boronic acid: Similar boronic acid group but with a formyl group instead of nitro groups.
Uniqueness
3,5-Dinitrophenyl boronic acid is unique due to the presence of two nitro groups, which can significantly influence its reactivity and applications. The electron-withdrawing nature of the nitro groups makes this compound particularly useful in reactions requiring strong electrophiles .
Eigenschaften
Molekularformel |
C6H5BN2O6 |
|---|---|
Molekulargewicht |
211.93 g/mol |
IUPAC-Name |
(3,5-dinitrophenyl)boronic acid |
InChI |
InChI=1S/C6H5BN2O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,10-11H |
InChI-Schlüssel |
BTJOHSDOGCITQM-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1-(1-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperazine 2hcl](/img/structure/B14054938.png)
